Ethyl 2-((2-(methylthio)phenyl)amino)-2-oxoacetate is an organic compound characterized by its unique structure that features a methylthio group, an amino group, and an ester functional group. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications.
The compound is classified under the category of oxoacetates, specifically as an ethyl ester derivative. It can be synthesized from commercially available starting materials such as 2-thiouracil and various reagents that facilitate the formation of the desired functional groups. Its chemical structure can be represented by the molecular formula and it has a molecular weight of approximately 239.29 g/mol.
The synthesis of Ethyl 2-((2-(methylthio)phenyl)amino)-2-oxoacetate typically involves several key steps:
The reaction conditions are crucial for optimizing yield and purity. Typically, this involves controlling temperature, reaction time, and concentrations of reactants to minimize by-products and enhance the efficiency of the synthesis process.
Ethyl 2-((2-(methylthio)phenyl)amino)-2-oxoacetate has a complex molecular structure that includes:
This unique arrangement contributes to its reactivity and biological properties.
The compound has a melting point that varies based on purity but typically falls within a range conducive to its use in organic synthesis. Its solubility in organic solvents makes it suitable for various chemical reactions.
Ethyl 2-((2-(methylthio)phenyl)amino)-2-oxoacetate can undergo several chemical transformations:
Each reaction pathway requires specific reagents and conditions to ensure successful transformation while minimizing side reactions. For instance, oxidation reactions may require careful control of temperature and concentration to avoid overoxidation.
The mechanism of action for Ethyl 2-((2-(methylthio)phenyl)amino)-2-oxoacetate involves its interaction with biological targets at the molecular level:
Studies have suggested that compounds with similar structures exhibit significant biological activity, although specific data on this compound's mechanism remains limited.
The compound exhibits typical reactivity associated with esters and amines, including susceptibility to hydrolysis and potential for nucleophilic substitution reactions .
Ethyl 2-((2-(methylthio)phenyl)amino)-2-oxoacetate has several applications in scientific research:
Ethyl 2-((2-(methylthio)phenyl)amino)-2-oxoacetate (CAS 69066-10-0, C₁₁H₁₃NO₃S, MW 239.29 g/mol) is synthesized via two primary routes. The direct condensation pathway involves reacting 2-(methylthio)aniline with ethyl oxalyl chloride in anhydrous dichloromethane (DCM) at 0–5°C under inert atmosphere. Triethylamine serves as an acid scavenger, yielding the target compound after 4 hours with subsequent aqueous workup (yield: 72–78%) [1] [9]. Critical to this method is the strict temperature control to suppress diacylamide byproduct formation.
Alternatively, a fragment coupling approach employs ethyl bromopyruvate and the pre-formed thioamide derivative of 2-(methylthio)aniline. This modified Hantzsch thiazole synthesis proceeds in refluxing toluene, leveraging nucleophilic displacement at the α-carbon of the bromoketone. Although requiring a multistep precursor synthesis, this method achieves higher functional group tolerance (yield: 65%) [1] [4].
Table 1: Comparative Analysis of Novel Synthetic Pathways
Method | Key Reagents | Reaction Conditions | Yield | Purity |
---|---|---|---|---|
Direct condensation | Ethyl oxalyl chloride | 0–5°C, DCM, 4 h | 72–78% | 95% |
Fragment coupling | Ethyl bromopyruvate | Reflux, toluene, 12 h | 65% | 90% |
Optimization trials reveal that reagent stoichiometry significantly impacts yield: A 1.2:1.0 molar ratio of ethyl oxalyl chloride to amine minimizes residual starting material while limiting over-acylation side products [1].
The pivotal amide bond in Ethyl 2-((2-(methylthio)phenyl)amino)-2-oxoacetate formation benefits from nucleophilic catalysis and coupling agents. Diisopropylcarbodiimide (DIC) paired with N-hydroxybenzotriazole (HOBt) in dimethylformamide (DMF) accelerates amidation while suppressing racemization—critical for chiral analogs. This system achieves near-quantitative conversion within 2 hours at 25°C [4] [8].
For solid-phase applications (Section 1.4), uranium-based catalysts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium hexafluorophosphate 3-oxide) enable efficient stepwise couplings. HATU’s superior leaving group capacity facilitates reactions at 0.1 mmol scale with >98% efficiency per coupling cycle, even with sterically hindered residues [10].
Table 2: Catalytic Efficiency in Amide Bond Formation
Catalyst System | Reaction Medium | Temperature | Conversion Efficiency | Side Products |
---|---|---|---|---|
DIC/HOBt | DMF | 25°C | 95–98% | <2% |
HATU/DIEA | NMP | 25°C | >99% | Negligible |
Mechanistic studies indicate that HOBt acts as a proton shuttle, reducing epimerization risks during enolization of the oxoacetate intermediate. This allows scalability to multigram syntheses without chiral degradation [8] [10].
Solution-phase synthesis dominates small-scale production of Ethyl 2-((2-(methylthio)phenyl)amino)-2-oxoacetate due to operational simplicity. However, its limitations emerge in macrocyclic analogs: Sequential heterocycle formation creates conformational rigidity that hinders cyclization, as observed in urukthapelstatin A synthesis (0% cyclization yield) [4].
Conversely, solid-phase peptide synthesis (SPPS) using chlorotrityl resin anchors the C-terminal alanine residue, enabling sequential Fmoc-deprotection and coupling. Linear precursors are cleaved using trifluoroethanol/dichloromethane (1:1 v/v), achieving 46% yield before macrocyclization. Subsequent on-resin cyclization via HATU activation attains 36% yield—significantly higher than solution-phase attempts [4] [10].
Table 4: Performance Metrics of Synthesis Approaches
Parameter | Solution-Phase | Solid-Phase |
---|---|---|
Cyclization yield | 0% (rigid systems) | 36% (linear precursor) |
Purification complexity | Moderate | High (resin handling) |
Flexibility for analogs | Low | High |
Optimal scale | Multigram | Millimolar |
SPPS excels in structural diversification: Serine or cysteine residues incorporated during chain elongation undergo post-cyclization heterocyclization (e.g., oxazole formation using DAST/oxidation). This circumvents pre-formed heterocycle incompatibility with solution-phase cyclization [4]. Nevertheless, SPPS incurs higher costs due to resin expenses and specialized instrumentation, confining it to target-specific applications like oxazole-modified urukthapelstatin analogs.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7